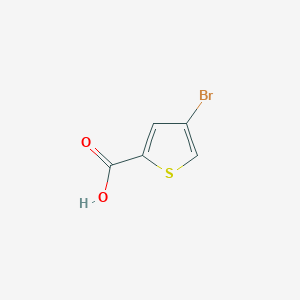

4-Bromo-2-thiophenecarboxylic acid

Descripción

Propiedades

IUPAC Name |

4-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZFPRVFLBBAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346211 | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-18-1 | |

| Record name | 4-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Thiophenecarboxylic Acid and Its Derivatives

Strategic Approaches to Thiophene (B33073) Ring Functionalization

The arrangement of substituents on the thiophene ring is critical to the final product's properties. The primary challenge lies in directing the incoming groups to the correct positions, particularly when synthesizing 4-bromo-2-thiophenecarboxylic acid.

Regioselective Bromination Techniques

Introducing a bromine atom at the 4-position of a 2-substituted thiophene is a key synthetic hurdle. Direct bromination of thiophene-2-carboxylic acid tends to yield a mixture of products, necessitating more controlled methods.

Direct electrophilic bromination of thiophene-2-carboxylic acid or its esters often leads to a mixture of isomers. However, specific conditions can favor the formation of the 4-bromo derivative. The presence of an electron-withdrawing group like a carboxylic acid or ester at the 2-position directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position.

One approach involves the direct bromination of ethyl 5-alkylthiophene-2-carboxylates. This method, conducted in dichloromethane (B109758) at low temperatures (0-5 °C), selectively yields ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields. thieme-connect.com Subsequent saponification of the ester provides the desired 4-brominated thiophene-2-carboxylic acid. thieme-connect.com This two-step process, involving esterification, bromination, and then hydrolysis, proves more effective than attempting to directly brominate the free carboxylic acid, which often results in complex mixtures. thieme-connect.com

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Ethyl 5-alkylthiophene-2-carboxylates | Bromine | Dichloromethane | 0-5 | Ethyl 5-alkyl-4-bromothiophene-2-carboxylates | Excellent |

| Thiophene-2-carboxylic acid | Bromine | Various | - | Mixture of 4-bromo and 5-bromo isomers | Variable |

This table summarizes the regioselective bromination of thiophene-2-carboxylic acid and its esters.

A powerful strategy to achieve specific substitution patterns involves a one-pot bromination/debromination sequence. This is particularly useful for substrates like 3-methylthiophene. nih.gov In this procedure, the starting material is first exhaustively brominated, often leading to a tribromo intermediate. nih.gov This intermediate is then selectively debrominated using a reducing agent like zinc dust in acetic acid. nih.govthieme-connect.com This method allows for the formation of products that are difficult to obtain through direct electrophilic substitution, such as 2,4-dibromo-3-methylthiophene, a key precursor for 4-bromo-3-methyl-2-thiophenecarbonyl chloride. nih.gov

| Starting Material | Reaction Sequence | Key Intermediate | Final Product |

| 3-Methylthiophene | 1. Bromination (Br₂) 2. Reduction (Zinc dust, Acetic Acid) | Tribromo-3-methylthiophene | 2,4-Dibromo-3-methylthiophene |

This table outlines the one-pot bromination/debromination procedure for the synthesis of a key intermediate.

Carboxylic Acid Group Introduction Strategies

Once the desired bromination pattern is established, the next critical step is the introduction of the carboxylic acid group at the 2-position. Two primary methods have proven effective: Grignard metallation followed by carbonation and palladium-catalyzed carbonylation.

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. transformationtutoring.comleah4sci.comorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, a brominated thiophene precursor, such as 2,4-dibromothiophene, can be converted into a Grignard reagent. nih.govthieme-connect.com This is typically achieved by reacting the bromothiophene with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is a potent nucleophile. libretexts.org

This nucleophilic Grignard reagent then readily attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice), in a process called carbonation. transformationtutoring.comlibretexts.org An acidic workup then protonates the resulting carboxylate salt to yield the desired carboxylic acid. masterorganicchemistry.comlibretexts.org This method is highly effective for introducing a carboxylic acid group onto an aromatic ring. transformationtutoring.comlibretexts.org

| Starting Material | Reagents | Intermediate | Product |

| 2,4-Dibromothiophene | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | 4-Bromo-2-thienylmagnesium bromide | This compound |

This table details the steps involved in the Grignard metallation and carbonation for the synthesis of this compound.

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance. researchgate.netliv.ac.ukthieme-connect.de Carbonylation, the insertion of a carbon monoxide (CO) molecule, is a powerful method for synthesizing carboxylic acids and their derivatives. youtube.comuniversiteitleiden.nlnih.gov

In this approach, a brominated thiophene, such as 2,4-dibromothiophene, is subjected to a palladium catalyst in the presence of carbon monoxide gas under pressure. nih.gov The choice of ligand for the palladium catalyst is crucial for the success of the reaction; for instance, 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) has been shown to be effective even with a heterogeneous palladium-on-carbon (Pd/C) catalyst. nih.gov The reaction can be tailored to produce either the carboxylic acid or its ester by adjusting the solvent system. For example, using a triethylamine/water system yields the acid, while conducting the carbonylation in ethanol (B145695) produces the corresponding ethyl ester. nih.gov This method provides a direct route to the desired product, often with high yields. researchgate.net

| Starting Material | Catalyst System | CO Pressure | Solvent System | Product |

| 2,4-Dibromothiophene | Pd/C, DPPP | Yes | Et₃N/H₂O | This compound |

| 2,4-Dibromo-3-methylthiophene | Pd/C, DPPP | Yes | Ethanol | Ethyl 4-bromo-3-methyl-2-thiophenecarboxylate |

This table illustrates the conditions for palladium-catalyzed carbonylation to produce this compound and a related ester.

Synthesis of Key Intermediates and Precursors

The strategic preparation of intermediates is fundamental to the successful synthesis of complex thiophene derivatives. This section outlines the synthesis of key precursors derived from this compound.

Preparation of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride

4-Bromo-3-methyl-2-thiophenecarbonyl chloride is a reactive intermediate used in acylation reactions. The conversion of carboxylic acids to their corresponding acid chlorides can be achieved using various chlorinating agents. A common laboratory method involves treatment with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to a more reactive acyl chlorosulfite intermediate. libretexts.org This intermediate then readily reacts with a chloride ion to furnish the final acid chloride product. libretexts.org

Table 1: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride

| Reactant | Reagent | Product |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂) | 4-Bromo-3-methyl-2-thiophenecarbonyl chloride |

Derivatization for Aminomethylation: Synthesis of 4-Bromo-2-(N-Boc-aminomethyl)thiophene

The introduction of an aminomethyl group to the thiophene ring is a valuable transformation in medicinal chemistry. 4-Bromo-2-(N-Boc-aminomethyl)thiophene serves as a key building block for creating diverse heterocyclic compounds. smolecule.com The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled reactions at other positions of the thiophene ring. smolecule.com The bromine atom facilitates further functionalization through various cross-coupling reactions, making this intermediate highly versatile for the synthesis of pharmaceutical candidates. smolecule.com

Table 2: Properties of 4-Bromo-2-(N-Boc-aminomethyl)thiophene

| Property | Value |

| Molecular Formula | C₁₀H₁₄BrNO₂S chemspider.com |

| Molecular Weight | 292.19 g/mol smolecule.com |

Esterification of this compound

Esterification of this compound is a common strategy to protect the carboxylic acid functionality and to modify the compound's physical and chemical properties. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and to favor ester formation, an excess of the alcohol is often used. libretexts.org For instance, reacting this compound with methanol (B129727) and sulfuric acid at 50°C can lead to a quantitative yield of the corresponding methyl ester. The resulting ester is less polar and more soluble in organic solvents compared to the parent carboxylic acid.

Another approach to ester synthesis involves the reaction of an acid chloride with an alcohol. youtube.com This method is generally faster and not reversible, often providing higher yields of the desired ester. youtube.com

Table 3: Esterification of this compound

| Reaction | Reactants | Conditions | Product |

| Fischer Esterification | This compound, Methanol | H₂SO₄ catalyst, 50°C | Methyl 4-bromo-2-thiophenecarboxylate |

| From Acid Chloride | 4-Bromo-2-thiophenecarbonyl chloride, Alcohol | - | Corresponding Ester |

Synthesis of Multi-substituted Thiophene Carboxylic Acids

The synthesis of thiophene rings with multiple substituents allows for the fine-tuning of their chemical and biological properties. This section explores the synthesis of specifically substituted this compound derivatives.

Synthesis of 4-Bromo-5-propylthiophene-2-carboxylic Acid

The synthesis of 4-bromo-5-propylthiophene-2-carboxylic acid can be achieved through a multi-step sequence starting from thiophene. A key strategy involves directed lithiation. The synthesis can begin with the preparation of 2-propylthiophene (B74554) by reacting thiophene with n-butyllithium (n-BuLi) followed by propyl bromide. mdpi.com Subsequent lithiation of 2-propylthiophene at the 5-position, followed by reaction with an electrophile like phenyl isocyanate, can lead to the formation of an amide intermediate. mdpi.com Further functionalization and bromination can then yield the desired 4-bromo-5-propylthiophene-2-carboxylic acid.

Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid

The synthesis of 4-bromo-3-methyl-2-thiophenecarboxylic acid often involves the use of Grignard reagents. One method involves the reaction of 2-bromo-3-methylthiophene (B51420) with magnesium in the presence of an alkyl halide to form a Grignard reagent. google.com This organometallic intermediate is then reacted with carbon dioxide, followed by acidification, to produce 3-methyl-2-thiophenecarboxylic acid. google.com Subsequent bromination at the 4-position would yield the target compound. It has been noted that obtaining high yields in the Grignard formation step can be challenging under standard conditions. google.com

Reactivity and Mechanistic Investigations of 4 Bromo 2 Thiophenecarboxylic Acid Derivatives

Cross-Coupling Reactions in Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-2-thiophenecarboxylic acid is a versatile substrate for these transformations. The bromine atom on the thiophene (B33073) ring readily participates in various palladium-catalyzed coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. ikm.org.mylibretexts.org In the case of this compound derivatives, the bromine atom serves as the halide partner, reacting with various boronic acids or their esters. This reaction is valued for its mild conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-containing reagents. libretexts.orgnih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. mdpi.com For instance, a study on the Suzuki-Miyaura coupling of 4-bromoacetophenone, a related compound, demonstrated the effectiveness of a magnetic supported palladium(II)-N2O2 catalyst, which allowed for easy recovery and reuse. ikm.org.my

The scope of the Suzuki-Miyaura reaction with thiophene derivatives is broad, allowing for the introduction of various aryl and heteroaryl groups. nih.gov For example, the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base successfully yielded both monosubstituted and bisubstituted products. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Thiophene Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | (E)-N-((3-phenylthiophen-2-yl)methylene)-4-phenyl-2-methylaniline | 46 | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | (E)-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-4-(4-methoxyphenyl)-2-methylaniline | 40 | mdpi.com |

| 4-bromoacetophenone | Phenylboronic acid | Magnetic supported Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 4-acetylbiphenyl | >95 | ikm.org.my |

| 2-bromo-3-methylthiophene (B51420) | tris(4-(4,4,5,5-tetramethyl- qau.edu.pkcymitquimica.comdioxaborolane)phenyl)amine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | tris[p-(3-methyl-2-thienyl)phenyl]amine | 94 | jcu.edu.au |

Stille Coupling Reactions

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the stability of the organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The R¹ group attached to the trialkyltin is typically sp²-hybridized, such as vinyl and aryl groups. wikipedia.org this compound and its derivatives can serve as the halide component in Stille couplings, allowing for the introduction of various organic moieties.

Research has shown that Stille couplings can be used to synthesize complex molecules containing thiophene rings. For instance, a double Stille cross-metathesis reaction was a key step in the total synthesis of quadrigemine C. wikipedia.org In the context of thiophene-containing materials, Stille coupling has been employed to create oligomers by reacting bromothiophenes with stannylthiophenes. jcu.edu.au

Palladium-Catalyzed Coupling Reactions for Polymer Synthesis

Derivatives of this compound are valuable monomers in the synthesis of conjugated polymers with interesting optoelectronic properties. Palladium-catalyzed polymerization reactions, such as direct arylation polymerization, are employed to create these materials. qau.edu.pkqau.edu.pk

In one study, a novel monomer, N-(4-bromo)-N-decylthiophene-2-carboxamide, was synthesized and subsequently polymerized via direct arylation polymerization by C-H activation. qau.edu.pkqau.edu.pk This method offers a more atom-economical route to polythiophenes compared to traditional cross-coupling methods that require the synthesis of organometallic monomers. The resulting polymer, poly(N-(phenyl) N-decylthiophene-2-carboxamide), exhibited charge-carrying properties, making it a potential candidate for applications in solar cells and thin-film transistors. qau.edu.pkqau.edu.pk

Another approach involves the Catellani-type reaction, a palladium-catalyzed process that can be used to synthesize thiophene-fused polycyclic aromatics. nih.gov This reaction proceeds through a tandem Heck coupling, double C-H bond activation, and a retro-Diels-Alder pathway. nih.gov

Nucleophilic Substitution and Derivatization

The two primary functional groups of this compound also allow for reactivity through nucleophilic substitution at the bromine-bearing carbon and derivatization of the carboxylic acid group.

Replacement of the Bromine Atom by Various Nucleophiles

The bromine atom on the thiophene ring can be displaced by various nucleophiles. The presence of an electron-withdrawing group, such as the carboxylic acid at the 2-position, can facilitate nucleophilic aromatic substitution on the thiophene ring. Thiophenes are generally more reactive than their benzene (B151609) analogues in nucleophilic substitution reactions. This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals.

Common nucleophiles that can replace the bromine atom include alkoxides, amines, and thiolates. These reactions provide a pathway to a diverse range of functionalized thiophenes.

Formation of Esters and Amides from the Carboxylic Acid Group

The carboxylic acid group of this compound readily undergoes reactions to form esters and amides. These transformations are fundamental in organic synthesis and are often used to modify the properties of the molecule or to introduce further functionality.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org The resulting esters, such as methyl 4-bromothiophene-2-carboxylate, can serve as protected intermediates in subsequent reactions.

Amide formation occurs when the carboxylic acid is reacted with an amine. libretexts.org This reaction can be performed directly, often with heating, or by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The reaction of an ester with an amine can also produce amides. masterorganicchemistry.com The formation of amides from this compound derivatives is a key step in the synthesis of certain polymers with tailored electronic properties. qau.edu.pkqau.edu.pk

Table 2: Derivatization of the Carboxylic Acid Group

| Starting Material | Reagent | Reaction Type | Product | Significance | Reference |

| This compound | Alcohol (e.g., Methanol) | Esterification | Methyl 4-bromo-2-thiophenecarboxylate | Protection of carboxylic acid, intermediate for further synthesis | |

| Thiophen-2-carboxylic acid | Thionyl chloride, then 4-bromo-N-decylaniline | Amide Formation | N-(4-bromo)-N-decylthiophene-2-carboxamide | Monomer for polymer synthesis | qau.edu.pkqau.edu.pk |

Acyl Hydrazine (B178648) Formation (e.g., 4-Bromothiophene-2-carbohydrazide)

The formation of acyl hydrazines, specifically 4-bromothiophene-2-carbohydrazide (B455821), from this compound is a crucial transformation in the synthesis of various heterocyclic compounds and pharmacologically active molecules. ajgreenchem.com This reaction typically involves the conversion of the carboxylic acid into a more reactive derivative, such as an ester or acyl chloride, followed by reaction with hydrazine hydrate (B1144303). hhu.deresearchgate.net

A common synthetic route involves the esterification of this compound, for instance, with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to yield the corresponding methyl ester. This ester is then subjected to hydrazinolysis, where it is refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695), to produce 4-bromothiophene-2-carbohydrazide. researchgate.net Alternatively, the carboxylic acid can be converted to its acyl chloride, which then reacts readily with hydrazine. hhu.de

The resulting 4-bromothiophene-2-carbohydrazide is a versatile intermediate. uni.lu It can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, which have been investigated for their biological activities. researchgate.netnih.gov These carbohydrazide (B1668358) derivatives are also key precursors in the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles and triazines, which are of interest in medicinal chemistry. nih.gov

Table 1: Synthesis of 4-Bromothiophene-2-carbohydrazide and Related Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings |

| This compound | 1. SOCl₂ or (COCl)₂2. Hydrazine hydrate | 4-Bromothiophene-2-carbohydrazide | Standard method for converting carboxylic acids to hydrazides. |

| Methyl 4-bromo-2-thiophenecarboxylate | Hydrazine hydrate, ethanol, reflux | 4-Bromothiophene-2-carbohydrazide | Common and effective method for hydrazide formation from esters. researchgate.net |

| 4-Bromothiophene-2-carbohydrazide | Aromatic aldehydes, ethanol, reflux | N'-Arylmethylene-4-bromothiophene-2-carbohydrazides (Schiff bases) | Products show potential antimicrobial and other biological activities. researchgate.netnih.gov |

| 2-Thiophenecarboxylic acid derivatives | DCCI, HOBt, Hydrazine | Thiophenecarbohydrazides | An efficient method for direct conversion of carboxylic acids to hydrazides with high yields under mild conditions. hhu.de |

Electrophilic Aromatic Substitution Reactions

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the existing substituents: the bromine atom and the carboxylic acid group. Both are deactivating, electron-withdrawing groups, which make the thiophene ring less reactive towards electrophiles compared to unsubstituted thiophene. masterorganicchemistry.com

The carboxylic acid group is a meta-director, while the bromine atom is an ortho, para-director. In the case of this compound, the positions available for substitution are C3 and C5. The directing effects of the substituents determine where the incoming electrophile will attack.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (-NO₂) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for example, with bromine in the presence of a Lewis acid catalyst like FeBr₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often difficult on highly deactivated rings.

The precise conditions and outcomes of these reactions on this compound would require specific experimental investigation, as the interplay of the deactivating groups can lead to a range of products or require harsh reaction conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Directing Influence of -COOH (at C2) | Directing Influence of -Br (at C4) | Predicted Major Product Position |

| Nitration | NO₂⁺ | meta (C4, C5) | ortho (C3, C5), para (none) | C5 |

| Bromination | Br⁺ | meta (C4, C5) | ortho (C3, C5), para (none) | C5 |

| Sulfonation | SO₃ | meta (C4, C5) | ortho (C3, C5), para (none) | C5 |

Oxidation and Reduction Processes of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both oxidation and reduction, though the thiophene ring's stability and the presence of the bromine atom must be considered.

Reduction: The carboxylic acid can be reduced to a primary alcohol, (4-bromothiophen-2-yl)methanol. This transformation typically requires strong reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. libretexts.org The reaction proceeds via the formation of a metal salt, which is then hydrolyzed to yield the alcohol. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

Oxidation: The carboxylic acid group is already in a high oxidation state. libretexts.org Further oxidation can lead to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The Hunsdiecker reaction is a classic example where a silver salt of a carboxylic acid reacts with bromine to yield an organobromide with one less carbon atom. libretexts.org Applying this to this compound could potentially lead to the formation of 2,4-dibromothiophene.

Table 3: Oxidation and Reduction of the Carboxylic Acid Moiety

| Process | Reagent(s) | Product | Notes |

| Reduction | Lithium aluminum hydride (LiAlH₄), followed by hydrolysis | (4-bromothiophen-2-yl)methanol | LiAlH₄ is a potent reducing agent for carboxylic acids. libretexts.org |

| Reduction | Diborane (B₂H₆) | (4-bromothiophen-2-yl)methanol | Another effective reagent for the reduction of carboxylic acids. libretexts.org |

| Oxidative Decarboxylation (Hunsdiecker Reaction) | 1. AgNO₃2. Br₂ | 2,4-Dibromothiophene | A potential route for decarboxylation and further bromination. libretexts.org |

Degradation Pathways and Stability Studies

The stability of this compound is a key consideration for its storage and application. As a solid, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its purity. sigmaaldrich.com Halogenated organic compounds can be sensitive to light and may undergo degradation over time.

Potential degradation pathways could involve:

Decarboxylation: As mentioned, loss of CO₂ can occur, particularly at elevated temperatures or under certain catalytic conditions.

Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions or through certain nucleophilic substitution reactions.

Ring Opening: The thiophene ring, while aromatic, can be susceptible to cleavage under harsh oxidative or reductive conditions, though it is generally considered stable.

Specific stability studies would be necessary to quantify the degradation rates under various conditions (e.g., temperature, pH, light exposure) and to identify the specific degradation products.

Modified McFadyen-Stevens Reaction for Aldehyde Synthesis

The McFadyen-Stevens reaction is a classical method for converting carboxylic acids into aldehydes. wikipedia.org The traditional reaction involves the decomposition of an acylsulfonylhydrazide under harsh basic conditions. wikipedia.orgrsc.org However, modified versions of this reaction have been developed to allow for milder conditions, expanding its substrate scope. rsc.orgresearchgate.net

For the synthesis of 4-bromo-2-thiophenecarbaldehyde from this compound, a modified McFadyen-Stevens reaction would proceed as follows:

Formation of the Acylhydrazide: The carboxylic acid is first converted to its corresponding acyl chloride or ester, which then reacts with a sulfonyl hydrazide (e.g., p-toluenesulfonylhydrazide) to form the N,N'-acylsulfonylhydrazide. researchgate.net

Decomposition to the Aldehyde: The acylsulfonylhydrazide is then decomposed to the aldehyde. A modified procedure might use a combination of an imidazole (B134444) and a trimethylsilyl (B98337) (TMS) imidazole, which reduces the basicity and allows for in situ protection of the aldehyde product, making the reaction suitable for a wider range of substrates, including those with sensitive functional groups. rsc.orgorgsyn.org

This modified approach offers a versatile route to aromatic aldehydes from their corresponding carboxylic acids under milder conditions than the original McFadyen-Stevens protocol. rsc.orgchem-station.com

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Thiophenecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The 1H NMR spectrum of 4-Bromo-2-thiophenecarboxylic acid, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to its acidic nature and potential for hydrogen bonding. The two protons on the thiophene (B33073) ring are in different chemical environments and therefore have different chemical shifts. The proton at position 5 is adjacent to the sulfur atom and the bromine atom, while the proton at position 3 is adjacent to the carboxylic acid group. These differences in electronic environment lead to distinct signals.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| COOH | ~12.49 | Singlet (broad) |

| H5 | ~7.91 | Singlet |

The data in this table is based on typical values found in chemical databases.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon of the carbonyl group in the carboxylic acid is characteristically found at a downfield position, typically around 162 ppm. The four carbon atoms of the thiophene ring also show distinct signals based on their electronic environment, influenced by the bromine and carboxylic acid substituents.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=O | ~162.60 |

| C2 | ~138.30 |

| C5 | ~134.29 |

| C3 | ~130.44 |

The data in this table is based on typical values found in chemical databases.

While specific 2D NMR spectra for this compound are not widely published, the expected correlations can be inferred from its structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this compound, the two protons on the thiophene ring (H3 and H5) are not on adjacent carbons, so no direct through-bond coupling is expected. Thus, a COSY spectrum would likely show no cross-peaks between the aromatic protons. science.govsdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum reveals direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu For this compound, the following correlations would be expected:

A cross-peak between the signal for H3 and the signal for C3.

A cross-peak between the signal for H5 and the signal for C5.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu This is particularly useful for connecting different parts of a molecule. Expected HMBC correlations include:

The carboxylic acid proton (COOH) would show a correlation to the C2 and C=O carbons.

H3 would show correlations to C2, C4, and C5.

H5 would show correlations to C3, C4, and the carbon of the carboxylic acid group (C=O).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 207 g/mol . sigmaaldrich.com Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | ~206.9 |

| [M+Na]⁺ | ~228.9 |

The data in this table is based on predicted values. uni.lu

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. libretexts.orgyoutube.com Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Other potential fragmentations could involve the loss of a bromine atom or cleavage of the thiophene ring.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. iosrjournals.orghilarispublisher.comyoutube.com The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the substituted thiophene ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1710-1680 |

| Thiophene Ring | C-H stretch | ~3100 |

| Thiophene Ring | C=C stretch | 1550-1400 |

The data in this table is based on typical values for these functional groups.

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. youtube.com The strong C=O stretch confirms the presence of the carbonyl group. The various vibrations of the thiophene ring provide a fingerprint region that is characteristic of the substituted heterocycle. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure Determination

A notable example is the X-ray powder diffraction (XRPD) study of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, which are synthesized from precursors related to this compound. researchgate.net One such derivative, compound 8j in a series, was analyzed to confirm its stereochemistry and study its solid-state packing. researchgate.net

The crystal structure of this derivative was determined to be a monoclinic space group, Cc, with two molecules in the asymmetric unit (Z' = 2). researchgate.net The unit cell parameters were determined as follows:

| Crystal Data | |

| Compound | 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative (8j) |

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| β (°) | 109.964(4) |

| Volume (ų) | 3334.6(8) |

| Z | 8 |

| Z' | 2 |

| Goodness-of-fit | 1.166% |

| R-factor (Rp) | 3.675% |

| Weighted R-factor (Rwp) | 2.945% |

Data sourced from a study on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives. researchgate.net

The analysis of the crystal packing of this derivative revealed significant intermolecular hydrogen bonding interactions. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice. The study of such interactions in derivatives provides a model for how this compound itself might behave in the solid state, particularly concerning the hydrogen bonding potential of the carboxylic acid group. The precise determination of the imine double bond stereochemistry as (E) in this derivative was also a key finding enabled by the high resolution of the X-ray diffraction data. researchgate.net

The detailed structural information obtained from the X-ray diffraction analysis of derivatives is invaluable for molecular modeling, understanding biological activity, and designing new materials with desired properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4-Bromo-2-thiophenecarboxylic acid. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying molecules of this size. These calculations can predict molecular geometry, vibrational frequencies, and a variety of electronic properties. nih.govresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. chemrxiv.org The process iteratively adjusts the atomic coordinates until the net force on each atom is close to zero. wikipedia.org The resulting optimized structure represents the molecule's most probable conformation in the gas phase and serves as the foundation for subsequent property calculations.

| Parameter | Description |

| Methodology | Typically performed using DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). wu.ac.th |

| Objective | To locate the global or a local energy minimum on the potential energy surface. wikipedia.org |

| Output | Optimized Cartesian coordinates of each atom, final energy value, and geometric parameters (bond lengths, angles). |

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. nih.govsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org For this compound, the HOMO is expected to be localized over the electron-rich thiophene (B33073) ring and the bromine atom, while the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy molecular orbital containing electrons. | Region most likely to donate electrons (nucleophilic). nih.gov |

| LUMO | Lowest energy molecular orbital without electrons. | Region most likely to accept electrons (electrophilic). nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these areas would be concentrated around the highly electronegative oxygen atoms of the carboxylic group. researchgate.netresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. This region is typically found around the acidic hydrogen atom of the carboxyl group. wolfram.com

Green: Denotes areas of neutral or near-zero potential. researchgate.net

The MEP map provides a clear picture of the charge distribution and is used to understand hydrogen bonding and other non-covalent interactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govplos.org This simulation is essential for drug discovery and helps to understand the basis of molecular recognition. For this compound, docking studies can be used to explore its potential as an inhibitor for various biological targets. nih.gov

The process involves placing the ligand into the binding site of the receptor and calculating a "scoring function" that estimates the binding affinity. plos.org A lower binding energy or a higher score indicates a more stable and favorable interaction. The simulation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov These studies can elucidate how the bromine atom and the carboxylic acid group contribute to binding specificity and affinity. nih.gov

| Simulation Step | Description |

| Receptor Preparation | The 3D structure of the target protein is obtained and prepared by adding hydrogen atoms and removing solvent molecules. nih.gov |

| Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. |

| Docking | The ligand is placed in the receptor's binding site, and various conformations are sampled. |

| Scoring | The binding affinity for each conformation is calculated using a scoring function, and the best poses are ranked. plos.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

In a QSAR study involving derivatives of this compound, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. nih.gov A statistical model is then developed to create a mathematical equation that relates these descriptors to a measured biological activity, such as inhibitory concentration (IC50). This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov QSPR studies follow a similar principle but aim to predict physical properties like boiling point, solubility, or toxicity.

Conformational Analysis and Dynamics

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and determine their relative energies. For this compound, this would primarily involve studying the rotation around the single bond connecting the carboxylic acid group to the thiophene ring. wu.ac.th A potential energy surface (PES) scan can be performed by systematically rotating this bond to identify the low-energy, stable conformers. wu.ac.th

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic movements of the molecule over time. plos.org An MD simulation of this compound, either in a solvent or complexed with a protein, can reveal its flexibility, conformational stability, and the nature of its interactions with its environment. researchgate.net This technique is crucial for understanding how the molecule behaves in a biological context and for validating the stability of binding poses obtained from molecular docking. plos.orgresearchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These computational models help in the assignment of experimental signals and in understanding the electronic structure and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is instrumental in assigning the chemical shifts of ¹H and ¹³C nuclei. Theoretical calculations for this compound and related thiophene derivatives indicate that the chemical shifts are significantly influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the aromaticity of the thiophene ring.

The calculated ¹H NMR chemical shifts for the protons on the thiophene ring are expected to be in the aromatic region. The precise positions of these signals are determined by the substitution pattern. Similarly, the ¹³C NMR chemical shifts are predicted for the carbon atoms of the thiophene ring and the carboxyl group. The carbon atom attached to the bromine (C4) is expected to show a chemical shift influenced by the halogen's electronegativity and its heavy atom effect. The carboxyl carbon (C=O) is anticipated to appear at a significantly downfield position, characteristic of carboxylic acids.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on DFT calculations for similar structures and may vary with the specific computational method and solvent model used.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H3 | 7.20 - 7.40 |

| H5 | 7.80 - 8.00 |

| COOH | 12.0 - 13.0 |

| ¹³C NMR | |

| C2 | 140.0 - 142.0 |

| C3 | 130.0 - 132.0 |

| C4 | 115.0 - 117.0 |

| C5 | 135.0 - 137.0 |

| COOH | 162.0 - 164.0 |

Infrared (IR) Spectroscopy

Theoretical vibrational analysis, often performed at the B3LYP/6-311++G(d,p) level of theory or similar, can predict the IR spectrum of this compound. These calculations help in the assignment of the fundamental vibrational modes. The predicted IR spectrum is characterized by several key vibrational frequencies corresponding to the functional groups present in the molecule.

Key predicted vibrational modes include the O-H stretching of the carboxylic acid, which is typically a broad band. The C=O stretching of the carboxyl group is expected to be a strong, sharp peak. The aromatic C-H and C-C stretching vibrations of the thiophene ring, as well as the C-Br stretching, are also identifiable in the predicted spectrum. It is common practice to apply a scaling factor to the computationally predicted frequencies to better match experimental values, accounting for anharmonicity and other method-specific deviations. A study on 2-thiophenecarboxylic acid utilized DFT calculations to assign vibrational frequencies, providing a basis for interpreting the spectrum of its bromo-substituted analog. iosrjournals.org

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on DFT calculations for similar structures and are typically scaled to compare with experimental data.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3400 - 3600 (monomer), 2500 - 3300 (dimer) |

| C-H stretch (Thiophene ring) | 3100 - 3150 |

| C=O stretch (Carboxylic acid) | 1720 - 1750 |

| C=C stretch (Thiophene ring) | 1500 - 1600 |

| C-O stretch (Carboxylic acid) | 1250 - 1350 |

| C-Br stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules like this compound. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption.

The predicted UV-Vis spectrum of this compound is expected to show absorptions in the UV region, arising from π → π* electronic transitions within the conjugated system of the thiophene ring and the carboxylic acid group. The presence of the bromine atom and the carboxyl group can influence the energy of these transitions, leading to shifts in the absorption maxima compared to unsubstituted thiophene. Computational studies on various thiophene derivatives have demonstrated that substitution patterns significantly affect their UV-Vis spectra. nih.gov The solvent environment also plays a crucial role and is often modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: These values are representative and can vary significantly based on the computational method, basis set, and solvent model.)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 260 - 280 |

| n → π | 300 - 320 |

Applications in Medicinal Chemistry and Biological Sciences

Development of Potential Pharmaceutical Agents

The thiophene (B33073) nucleus is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The incorporation of a bromine atom and a carboxylic acid group, as seen in 4-Bromo-2-thiophenecarboxylic acid, offers strategic points for chemical modification, enabling the synthesis of novel compounds with enhanced biological activities.

Anticancer Properties of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential as anticancer agents. While direct studies on the anticancer properties of this compound are limited, its utility as a key intermediate in the synthesis of potent anticancer molecules is well-documented.

A notable example involves the synthesis of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives. sci-hub.se The synthesis commences with a related starting material, methyl 4-bromo-3-hydroxythiophene-2-carboxylate, which undergoes methylation to yield methyl 4-bromo-3-methoxythiophene-2-carboxylate. sci-hub.se This intermediate then participates in a Suzuki coupling reaction with 4-nitrophenylboronic acid, followed by reduction of the nitro group and subsequent amidation to produce the final anticancer compounds. sci-hub.se One derivative, bearing a naphthyl group, exhibited significant inhibitory activity against the PTP1B enzyme and potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.09 µM. sci-hub.se Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the amide moiety plays a crucial role in the observed anticancer activity. sci-hub.se

Furthermore, various other thiophene derivatives have been synthesized and evaluated for their anticancer efficacy. For instance, thiophene-2-thiosemicarbazones have been developed as potential anti-proliferative agents and screened against a panel of human cancer cell lines. sci-hub.se Similarly, N-acylhydrazone derivatives of thiophene have also shown promise as antiproliferative agents. sci-hub.se

| Derivative Class | Starting Material (Related) | Key Synthesis Step | Biological Target/Activity | Potency (Example) |

| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylates | Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | Suzuki Coupling | PTP1B inhibition, Anticancer (MCF-7) | IC50 = 0.09 µM (naphthyl derivative) |

| Thiophene-2-thiosemicarbazones | 2-Thiophenecarboxaldehyde | Condensation | Antiproliferative | Screened against multiple cancer cell lines |

| N-Acylhydrazone derivatives of thiophene | Not Specified | Hydrazone formation | Antiproliferative | General antiproliferative activity |

Antimicrobial and Anti-inflammatory Activities

Thiophene derivatives are recognized for their broad spectrum of antimicrobial and anti-inflammatory activities. nih.gov The structural versatility of the thiophene ring allows for the design of compounds that can interact with various biological targets involved in microbial growth and inflammatory pathways.

While specific studies focusing on derivatives of this compound are not extensively detailed in the provided search results, the general class of thiophene carboxylic acids and their derivatives have shown significant promise. For instance, a study on thiophene-based compounds highlighted their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

The commercial anti-inflammatory drugs Tinoridine and Tiaprofenic acid, which contain a thiophene core, underscore the therapeutic potential of this heterocyclic scaffold. nih.gov These drugs are known to exert their effects by inhibiting COX enzymes. nih.gov The presence of carboxylic acid, ester, amine, and amide functional groups, often found in thiophene derivatives, is crucial for their anti-inflammatory and biological target recognition. nih.gov

| Compound/Derivative Class | Mechanism of Action | Key Structural Features |

| Tinoridine | COX inhibitor, Antiperoxidative, Radical scavenger | Thiophene ring |

| Tiaprofenic acid | COX inhibitor | Thiophene ring |

| General Thiophene Derivatives | COX and LOX inhibition | Carboxylic acids, esters, amines, amides |

Enzyme Inhibition and Receptor Modulation Studies

This compound and its derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential in treating various diseases. A significant finding is the identification of thiophene carboxylic acids as a new class of D-amino acid oxidase (DAO) inhibitors. nih.govnih.gov

DAO is a flavoenzyme that metabolizes D-amino acids, including D-serine, a co-agonist of NMDA receptors in the brain. nih.govpatsnap.com Inhibition of DAO can lead to increased levels of D-serine, which may be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govpatsnap.com

A study identified both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as low micromolar inhibitors of human DAO. nih.gov Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated. nih.govnih.gov Crystal structures of human DAO in complex with these inhibitors showed that the thiophene ring of the inhibitors stacks tightly with Tyr224 in the active site. nih.govnih.gov This binding mode differs from that of other DAO inhibitors and provides valuable insights for the design of novel and more potent inhibitors. nih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Finding | IC50 (Example) |

| Thiophene-2-carboxylic acids | D-amino acid oxidase (DAO) | Competitive inhibition | New scaffold for DAO inhibitors | 7.8 µM for thiophene-2-carboxylic acid |

| Thiophene-3-carboxylic acids | D-amino acid oxidase (DAO) | Competitive inhibition | Previously reported scaffold | 4.4 µM for thiophene-3-carboxylic acid |

G Protein-Coupled Receptor (GPCR) Agonist Development (e.g., GPR35)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The orphan GPCR, GPR35, has been implicated in various physiological processes, including pain and inflammation, making it an attractive target for drug discovery. nih.govnih.gov

While direct synthesis of GPR35 agonists from this compound is not explicitly detailed, research on related thieno[3,2-b]thiophene-2-carboxylic acid derivatives has demonstrated their potential as GPR35 agonists. nih.gov A study focused on the optimization of this series of compounds to achieve β-arrestin-biased agonism, which could lead to the development of probe molecules for studying the biology of GPR35. nih.gov In this study, compound 13 was identified as the most potent GPR35 agonist, while compounds 30 and 36 showed the highest efficacy in causing β-arrestin translocation. nih.gov

These findings suggest that the thiophene carboxylic acid scaffold, including derivatives of this compound, could be a promising starting point for the design of novel GPR35 agonists.

| Compound Series | Target Receptor | Activity | Key Findings |

| Thieno[3,2-b]thiophene-2-carboxylic acid derivatives | GPR35 | Agonist | Optimization for β-arrestin-biased agonism |

| Compound 13 | GPR35 | Potent Agonist | Identified as the most potent agonist in the series |

| Compounds 30 and 36 | GPR35 | Agonist | Highest efficacy for β-arrestin translocation |

Building Blocks for Drug Discovery and Organic Synthesis

This compound is a highly valued building block in organic synthesis due to its bifunctional nature. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the construction of diverse molecular architectures. The bromine atom serves as a handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.

This versatility makes this compound an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its use as an intermediate allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties, a key process in drug discovery.

Pharmacological Evaluation of Derivatives

The pharmacological evaluation of derivatives synthesized from this compound is crucial to ascertain their therapeutic potential. These evaluations typically involve a battery of in vitro and in vivo assays to determine the compound's efficacy, potency, selectivity, and mechanism of action.

For instance, the anticancer activity of thiophene derivatives is often assessed using cytotoxicity assays against a panel of cancer cell lines, such as the NCI-60 panel. sci-hub.se These assays provide IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Further studies may include mechanism-of-action studies, such as enzyme inhibition assays (e.g., PTP1B), and in vivo studies in animal models of cancer. sci-hub.sebohrium.com

Similarly, the anti-inflammatory activity of thiophene derivatives is evaluated using models such as the carrageenan-induced paw edema assay in rats, which measures the reduction in inflammation. nih.gov In vitro assays to determine the inhibition of key inflammatory enzymes like COX and LOX are also commonly employed. nih.gov

The data obtained from these pharmacological evaluations are essential for guiding the drug discovery process and identifying promising lead compounds for further development.

In Vitro Assays for Biological Activity

The biological potential of derivatives synthesized from this compound is frequently evaluated through a range of in vitro assays. These tests are crucial for identifying and quantifying the biological effects of new compounds on specific targets, such as bacteria or enzymes.

One significant area of investigation is the antibacterial activity of thiophene derivatives. nih.gov For instance, a series of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, derived from the core thiophene structure, were tested for their efficacy against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli ST131, a clinically relevant, drug-resistant bacterial strain. nih.gov The antibacterial activity was assessed using agar (B569324) well diffusion and broth dilution methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.gov

In these studies, several compounds demonstrated notable antibacterial effects. nih.gov The zone of inhibition, which indicates the extent of antibacterial activity, was observed to increase with higher concentrations of the tested compounds. nih.gov Specifically, compounds designated as 4a and 4c showed the highest zones of inhibition against the ESBL-producing E. coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Thiophene-2-carboxamide Derivatives against ESBL-producing E. coli ST131

| Compound | Concentration (mg) | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|---|

| 4a | 50 | 13 ± 2 | 3.12 | 6.25 |

| 4c | 50 | 15 ± 2 | 1.56 | 3.12 |

Data sourced from in vitro assays on derivatives of the core thiophene structure. nih.gov

Furthermore, other thiophene derivatives have been evaluated against various colistin-resistant (Col-R) Gram-negative bacteria. nih.gov In these screens, certain thiophene compounds exhibited significant antibacterial activity, with MIC₅₀ values (the minimum concentration that inhibits 50% of the screened strains) as low as 8 to 16 mg/L against Col-R A. baumannii and E. coli. nih.gov

Beyond antibacterial screening, thiophene-based molecules have been investigated as enzyme inhibitors. High-throughput screening identified a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2 ), as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), with an IC₅₀ value of 3.19 μM. nih.gov BDK is a key regulator of the metabolic pathway for branched-chain amino acids (BCAAs), and its inhibition is a therapeutic strategy for metabolic diseases like maple syrup urine disease. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds by making systematic modifications to their chemical structure. For derivatives of this compound, SAR studies have provided valuable insights into the molecular features that govern their antibacterial potency. nih.gov

In the series of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, the primary point of structural variation was the aryl group attached to the thiophene ring via a Suzuki Miyaura cross-coupling reaction. nih.gov The differing antibacterial activities observed between compounds 4a and 4c highlight the importance of the substituent on this aryl ring. nih.gov Compound 4c consistently showed superior activity to 4a , indicating that the specific nature of the aryl moiety is a key determinant of efficacy. nih.gov

Molecular docking studies were performed to further elucidate these SAR findings. The results suggested that compounds 4a and 4c fit well into the binding pocket of the β-lactamase enzyme, a key mechanism of bacterial resistance. nih.gov The interactions with the binding pocket residues are believed to be crucial for their antibacterial effect, and the superior activity of 4c can be attributed to a more favorable binding interaction compared to 4a . nih.gov These combined in vitro and in silico results underscore the promising antibacterial potential of these compounds and provide a rational basis for the future design of more potent derivatives. nih.gov

General SAR studies on other heterocyclic compounds, such as thiochromenes, have also emphasized how molecular modifications, including the introduction of electron-withdrawing groups and specific ring substitutions, can enhance bioactivity and target specificity. rsc.org Similarly, research on benzothiazine derivatives has shown that the relative positioning of different parts of the molecule can significantly influence analgesic and anti-inflammatory activity. mdpi.com These principles are broadly applicable in the guided design of novel therapeutic agents based on the this compound scaffold.

Synthesis of Lanthanide Complexes for Biological Applications

Lanthanide complexes are of great interest in the biological sciences due to their unique photophysical properties, which make them suitable for a range of applications, including bioimaging and as responsive probes. rsc.org These complexes are often formed by coordinating a lanthanide ion with organic ligands that can sensitize the metal's luminescence, a process known as the "antenna effect". rsc.orgcardiff.ac.uk

The development of lanthanide complexes for biological applications is an active field of research. rsc.org Synthetic strategies have been developed to create complexes that can act as responsive probes, for example, by changing their luminescence properties in response to pH changes or the presence of specific metal ions like Cu(II) or Hg(II). cardiff.ac.uk Tetrapyrrole derivatives are one class of ligands that have been successfully used to create lanthanide complexes with applications in photodynamic therapy and bioimaging. rsc.org

The carboxylic acid group on this compound makes it a potential candidate for acting as a ligand to chelate metal ions, including lanthanides. cymitquimica.com However, the synthesis of lanthanide complexes specifically using this compound as a ligand for biological applications is not extensively documented in the surveyed literature. The general methodology involves the reaction of a lanthanide salt with the organic ligand in a suitable solvent. researchgate.net The resulting complexes possess remarkable properties, such as characteristic light emission in the visible and near-infrared (NIR) ranges, which opens opportunities for their use in diagnostics and therapy. rsc.org

Applications in Materials Science and Engineering

Development of Organic Electronic Materials

Organic electronic materials, built from carbon-based small molecules and polymers, are of significant interest due to their potential for use in a new generation of electronic devices. Thiophene-based compounds are a cornerstone in this field, and 4-Bromo-2-thiophenecarboxylic acid serves as a key starting material for the synthesis of these advanced materials. researchgate.netnih.gov

Thiophene-based π-conjugated organic small molecules and polymers are a major focus of research for their use as organic semiconductors. researchgate.netnih.gov The design of high-performance organic semiconductors requires a deep understanding of the relationship between molecular structure, solid-state packing, and charge carrier transport. The properties of thiophene-based organic semiconductors can be diverse despite their similar molecular structures. researchgate.net

This compound is utilized as a foundational building block in the synthesis of more complex thiophene-based organic semiconductors. The bromine and carboxylic acid groups on the thiophene (B33073) ring provide reactive sites for various chemical modifications, such as cross-coupling reactions, to create larger conjugated systems with tailored semiconducting properties. For instance, the bromine atom can be used in Suzuki or Stille coupling reactions to form carbon-carbon bonds, extending the π-conjugation of the molecule, which is crucial for efficient charge transport.

| Property | Value Range for Thiophene-Based Semiconductors |

| Hole Mobility (cm²/Vs) | 10⁻⁵ to 10¹ |

| Electron Mobility (cm²/Vs) | 10⁻⁶ to 10⁰ |

| On/Off Ratio (in OFETs) | > 10⁵ |

| Optical Bandgap (eV) | 1.5 - 3.0 |

This table presents typical property ranges for various thiophene-based organic semiconductors, illustrating the tunability of these materials.

The development of flexible and portable power generators has spurred research into all-polymer solar cells, which have shown great potential for these applications. rsc.org Thiophene-based conjugated polymers are frequently used in organic photovoltaics (OPVs) due to their excellent optical and conductive properties. rsc.org The ability to process these materials from solution makes them compatible with large-area, roll-to-roll manufacturing, which is essential for producing low-cost, flexible devices. dntb.gov.ua

While direct application of this compound in flexible electronics is not extensively documented, its role as a precursor for thiophene-based polymers is critical. The structural characteristics of the resulting polymers, such as regioregularity, significantly influence their electronic properties and, consequently, the performance of the devices they are used in. rsc.org For example, the synthesis of regioregular poly(3-alkylthiophenes) has led to materials with enhanced crystallinity and conductivity, which are desirable for efficient solar cells. rsc.org

| Device Parameter | Performance of Thiophene-Based Polymer Solar Cells |

| Power Conversion Efficiency (PCE) | Up to 18% |

| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V |

| Short-Circuit Current (Jsc) | 15 - 25 mA/cm² |

| Fill Factor (FF) | 60 - 75% |

This table showcases the performance metrics of high-efficiency solar cells based on thiophene-containing polymers.

Synthesis of Polymers and Coatings

This compound is a valuable monomer for the synthesis of functional polymers and coatings. The presence of both a polymerizable group (via the bromo-substituent through cross-coupling reactions) and a functional group (the carboxylic acid) allows for the creation of polymers with tailored properties. These polymers can be designed to have specific solubility, thermal stability, and electronic characteristics.

The carboxylic acid moiety can be used to improve the solubility of the resulting polymers in polar solvents or to provide a site for post-polymerization modification. For instance, it can be converted to an ester or amide to further tune the polymer's properties. The bromine atom allows for polymerization through various metal-catalyzed cross-coupling reactions, leading to well-defined polymer architectures. rsc.org Functional coatings with antistatic, conductive, or corrosion-resistant properties can be developed using polymers derived from this monomer.

| Polymerization Method | Resulting Polymer Characteristics |

| Stille Coupling | High molecular weight, good regioregularity |

| Suzuki Coupling | Versatile, compatible with various functional groups |

| Direct Arylation Polymerization | Atom-economical, reduced waste |

This table outlines common polymerization methods used for thiophene-based monomers and the general characteristics of the resulting polymers.

Applications in Optoelectronic Devices

Thiophene-based materials are widely used in the active layers of organic light-emitting diodes (OLEDs) due to their excellent charge-transporting and light-emitting properties. nih.govresearchgate.net The performance of OLEDs is highly dependent on the molecular design of the materials used in the emissive and charge-transporting layers.

As a versatile building block, this compound can be used to synthesize hole-transporting materials (HTMs) and emissive materials for OLEDs. researchgate.net The thiophene core is known to be an effective component in HTMs. By incorporating this compound into larger molecular structures, it is possible to create materials with high hole mobility and appropriate energy levels for efficient charge injection and transport in OLEDs. The carboxylic acid group can also be functionalized to fine-tune the optoelectronic properties of the final material, such as its emission color and quantum efficiency. nih.gov

| OLED Performance Metric | Typical Values for Devices with Thiophene-Based Materials |

| External Quantum Efficiency (EQE) | 5 - 25% |

| Luminous Efficacy (lm/W) | 10 - 80 |

| Turn-on Voltage (V) | 2.5 - 5.0 |

| Color (CIE coordinates) | Tunable across the visible spectrum |

This table summarizes the performance characteristics of OLEDs that incorporate thiophene-based materials in their active layers.

Porphyrin Sensitizers in Materials Research

Porphyrin derivatives are highly effective sensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible region and their tunable electronic properties. researchgate.netrsc.org The design of porphyrin sensitizers often involves the incorporation of anchoring groups that can strongly bind to the semiconductor surface (typically TiO₂) and facilitate efficient electron injection. nih.gov

| Parameter | Role in Porphyrin Sensitizers |

| Carboxylic Acid Group | Anchors the dye to the TiO₂ surface, facilitating electron injection. |

| Thiophene Ring | Acts as a π-conjugated spacer, influencing electronic properties and charge transfer. |

| Bromo Substituent | Provides a site for further chemical modification to optimize the sensitizer's properties. |

This table details the functional roles of the different components of this compound when incorporated into porphyrin sensitizers.

Applications in Agrochemical and Industrial Sectors

Formulation of Pesticides and Herbicides